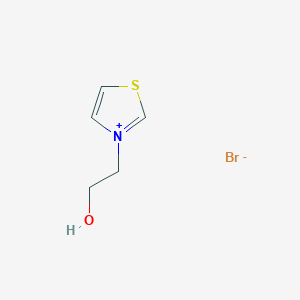

3-(2-Hydroxyethyl)thiazolium bromide

Descripción

Propiedades

IUPAC Name |

2-(1,3-thiazol-3-ium-3-yl)ethanol;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8NOS.BrH/c7-3-1-6-2-4-8-5-6;/h2,4-5,7H,1,3H2;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZANVUAQQTZJHP-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC=[N+]1CCO.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8BrNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70551892 | |

| Record name | 3-(2-Hydroxyethyl)-1,3-thiazol-3-ium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70551892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103768-99-6 | |

| Record name | 3-(2-Hydroxyethyl)-1,3-thiazol-3-ium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70551892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-(2-hydroxyethyl)thiazolium bromide CAS number and molecular structure

Core Identity & Catalytic Utility in N-Heterocyclic Carbene Chemistry

Executive Summary

3-(2-Hydroxyethyl)thiazolium bromide (CAS 103768-99-6) is a specialized organosulfur heterocycle serving as a critical precursor in N-Heterocyclic Carbene (NHC) organocatalysis and pharmaceutical research. Structurally, it consists of a thiazolium core quaternized at the nitrogen position with a hydroxyethyl moiety. This molecule is the fundamental parent scaffold for a class of "AGE-breakers" (such as Alagebrium) and a potent pre-catalyst for umpolung transformations, specifically the Stetter reaction and benzoin condensation. Upon deprotonation, it yields a nucleophilic ylide (Breslow intermediate) capable of reversing the polarity of carbonyls, enabling access to 1,4-dicarbonyl architectures inaccessible via classical electrophilic chemistry.

Physicochemical Identity & Molecular Structure[1][2][3]

Identity Profile

| Parameter | Specification |

| Chemical Name | This compound |

| CAS Number | 103768-99-6 |

| Molecular Formula | C₅H₈BrNOS |

| Molecular Weight | 210.09 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 147–149 °C |

| Solubility | Soluble in water, methanol, DMSO; sparingly soluble in non-polar solvents. |

| Hygroscopicity | Hygroscopic; store under inert atmosphere (Ar/N₂). |

Molecular Architecture

The electrophilicity of the C2 position in the thiazolium ring is the defining feature of this molecule, driven by the adjacent quaternary nitrogen and sulfur atom.

-

SMILES: [Br-].OCC[n+]1cHcsc1

-

InChI: InChI=1S/C5H8NOS.BrH/c7-4-5-6-3-1-2-8-6;/h1-3,7H,4-5H2;1H/q+1;/p-1

Synthesis & Characterization Protocol

Objective: Preparation of high-purity this compound via direct quaternization.

Reaction Logic

The synthesis exploits the nucleophilicity of the thiazole nitrogen lone pair targeting the electrophilic carbon of 2-bromoethanol. This is an Sɴ2 substitution. The reaction is thermodynamically driven by the formation of the stable thiazolium salt, which precipitates from the reaction medium, driving the equilibrium forward.

Figure 1: Synthetic pathway for the quaternization of thiazole.

Experimental Procedure

Reagents: Thiazole (1.0 eq), 2-Bromoethanol (1.2 eq), Acetonitrile (anhydrous).

-

Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser under a nitrogen atmosphere.

-

Addition: Charge the flask with Thiazole (e.g., 10 mmol) dissolved in anhydrous Acetonitrile (20 mL).

-

Initiation: Add 2-Bromoethanol (12 mmol) dropwise via syringe to the stirring solution.

-

Reaction: Heat the mixture to reflux (approx. 82°C) for 12 hours. The solution may initially be clear but will develop a precipitate as the salt forms.

-

Isolation: Cool the reaction mixture to room temperature, then chill in an ice bath (0-4°C) for 1 hour to maximize precipitation.

-

Purification: Filter the white solid under vacuum. Wash the filter cake with cold diethyl ether (3 x 10 mL) to remove unreacted starting materials.

-

Drying: Dry the solid in a vacuum desiccator over P₂O₅ for 24 hours.

-

Yield: Typical yields range from 85-95%.

Characterization (NMR Profile)

-

¹H NMR (DMSO-d₆, 400 MHz):

-

δ 10.20 (s, 1H, C2-H ) – Highly acidic proton, diagnostic of thiazolium.

-

δ 8.45 (d, 1H, C4-H )

-

δ 8.15 (d, 1H, C5-H )

-

δ 4.85 (t, 2H, N-CH₂ ) – Deshielded by cationic nitrogen.

-

δ 3.90 (t, 2H, CH₂ -OH)

-

δ 5.20 (br s, 1H, OH )

-

Mechanistic Significance: The Stetter Reaction

This compound is a pre-catalyst. Its utility is unlocked by base-mediated deprotonation at the C2 position to form the active ylide species. This ylide attacks aldehydes to form the Breslow Intermediate , a nucleophilic acyl anion equivalent.

The Catalytic Cycle

This mechanism represents "umpolung" (polarity reversal), converting an electrophilic aldehyde carbon into a nucleophile capable of 1,4-addition to Michael acceptors.

Figure 2: The catalytic cycle of the Stetter Reaction mediated by the thiazolium ylide.

Applications in Drug Development

AGE Breaking (Alagebrium Analog)

Advanced Glycation End-products (AGEs) are cross-linked proteins associated with vascular stiffening in diabetes and aging.

-

Relevance: this compound is the structural core of Alagebrium (ALT-711) , which possesses a phenacyl group instead of the hydroxyethyl group.

-

Mechanism: The thiazolium ring facilitates the cleavage of carbon-carbon bonds in α-diketone cross-links found in AGEs, effectively "breaking" the stiffened protein matrix. Researchers use the hydroxyethyl variant as a control or starting material to synthesize novel AGE-breakers with improved lipophilicity or bioavailability.

Organocatalysis

-

Benzoin Condensation: Catalyzes the dimerization of aldehydes to acyloins.

-

Intramolecular Stetter: Used to construct complex cyclic ketones and chromanones, essential scaffolds in natural product synthesis.

Safety & Handling (SDS Summary)

Signal Word: WARNING

| Hazard Class | Statement | Precaution |

| Skin Irritation | Causes skin irritation (H315) | Wear nitrile gloves; wash thoroughly after handling. |

| Eye Irritation | Causes serious eye irritation (H319) | Wear safety goggles. Rinse cautiously with water if exposed. |

| STOT-SE | May cause respiratory irritation (H335) | Use in a fume hood. Avoid dust generation. |

| Storage | Hygroscopic solid | Store in a tightly closed container under inert gas (Nitrogen/Argon). |

References

-

Minkovska, S., et al. (2016).[1] Preparation of 3-(2-hydroxyethyl)-2-methylbenzothiazolium bromide by quaternization with 2-bromoethanol. Molbank, 2016(4), M920. [Link]

-

Stetter, H. (1976). Catalyzed Addition of Aldehydes to Activated Double Bonds - A New Synthetic Principle. Angewandte Chemie International Edition, 15(11), 639–647. [Link]

-

Breslow, R. (1958). On the Mechanism of Thiamine Action. IV. Evidence from Studies on Model Systems. Journal of the American Chemical Society, 80(14), 3719–3726. [Link]

Sources

Technical Guide: Mechanism and Catalytic Utility of 3-(2-Hydroxyethyl)thiazolium Bromide

Executive Summary

This technical guide details the mechanistic function and experimental application of 3-(2-hydroxyethyl)thiazolium bromide , a specialized thiazolium salt used as a precatalyst in N-Heterocyclic Carbene (NHC) organocatalysis. Structurally related to thiamine (Vitamin B1), this compound serves as a robust precursor for nucleophilic acyl anion equivalents. Its primary utility lies in facilitating "umpolung" (polarity reversal) transformations, specifically the Stetter reaction (1,4-addition) and the Benzoin condensation (1,2-addition).

The guide focuses on the causality of the catalytic cycle, the specific role of the N-(2-hydroxyethyl) substituent in solubility and intermediate stabilization, and validated protocols for its deployment in synthesis.

Part 1: Structural and Chemical Properties[1]

Molecular Architecture

The catalyst is a quaternary ammonium salt comprising a thiazolium core alkylated at the nitrogen (N3) position with a 2-hydroxyethyl group.

-

C2-Proton Acidity: The proton at the C2 position (between sulfur and nitrogen) is the site of catalytic activation. The positive charge on the nitrogen inductively acidifies this proton (

in DMSO), allowing deprotonation by mild bases. -

N-(2-Hydroxyethyl) Substituent: Unlike simple alkyl groups (e.g., methyl, benzyl), the hydroxyethyl tail imparts high solubility in polar protic solvents (methanol, water) and ionic liquids. It can also participate in intramolecular hydrogen bonding, potentially stabilizing the zwitterionic intermediates.

The Thiazolium Ylide

Upon deprotonation, the salt generates a neutral thiazolium ylide (a singlet carbene). This species is isoelectronic with the cyanide ion (

| Property | Specification |

| CAS Number | 103768-99-6 |

| Formula | |

| Molecular Weight | 210.09 g/mol |

| Active Species | Thiazol-2-ylidene (generated in situ) |

| Primary Application | Stetter Reaction, Benzoin Condensation |

Part 2: The Mechanistic Core (The Breslow Cycle)

The catalytic action follows the mechanism originally elucidated by Ronald Breslow.[1] The cycle transforms an electrophilic aldehyde into a nucleophilic acyl anion equivalent.

Detailed Step-by-Step Mechanism

-

Activation (Deprotonation): A base (e.g., Triethylamine, DBU, or Acetate) removes the acidic C2 proton from the precatalyst [1] , generating the active nucleophilic ylide [2] .

-

Nucleophilic Attack: The ylide attacks the carbonyl carbon of the substrate aldehyde. This forms a tetrahedral alkoxide intermediate [3] .

-

Formation of the Breslow Intermediate: A rapid proton transfer (tautomerization) occurs from the former aldehyde C-H to the alkoxide oxygen. This generates the Breslow Intermediate (an enaminol) [4] .

-

Electrophilic Coupling (C-C Bond Formation): The Breslow intermediate attacks an electrophile:

-

Stetter Reaction: Attacks the

-carbon of a Michael acceptor (enone/enoate). -

Benzoin Condensation: Attacks the carbonyl of a second aldehyde molecule.[2]

-

-

Product Release & Regeneration: Following the attack, a proton transfer and elimination of the ylide releases the product (1,4-diketone or

-hydroxy ketone) and regenerates the active catalyst [2] .

Visualization of the Catalytic Cycle

Caption: The catalytic cycle of thiazolium-mediated Stetter reaction, highlighting the critical Breslow Intermediate.

Part 3: Role of the N-(2-Hydroxyethyl) Group

While the thiazole ring performs the catalysis, the N-(2-hydroxyethyl) substituent provides specific advantages over simple alkyl analogs (like N-benzyl or N-dodecyl):

-

Solubility Profile: The hydroxyl group imparts hydrophilicity, making this catalyst ideal for reactions in polar protic solvents (methanol, ethanol) or aqueous buffers . This is critical for "Green Chemistry" applications where organic solvents are minimized.

-

Ionic Liquid Formation: This specific salt has a low melting point and can form Ionic Liquids (ILs) .[3] In IL-based protocols, the catalyst acts as both the solvent and the reagent. The hydroxyl group facilitates the formation of a structured liquid network via hydrogen bonding, which can stabilize the charged transition states of the reaction.

-

Intermediate Stabilization: Computational studies suggest that the terminal hydroxyl group can form an intramolecular hydrogen bond with the enolate oxygen of the Breslow intermediate or the incoming electrophile. This "molecular tether" effect can lower the activation energy for the C-C bond-forming step, although it may also influence stereoselectivity.

Part 4: Experimental Protocols

Protocol A: Intermolecular Stetter Reaction

Target: Synthesis of 1,4-diketones from aldehydes and enones.

Reagents:

-

Aldehyde (1.0 equiv)

-

Michael Acceptor (e.g., Chalcone or Methyl Vinyl Ketone) (1.0–1.2 equiv)

-

Catalyst: this compound (10–20 mol%)

-

Base: Triethylamine (

) or Sodium Acetate (NaOAc) (10–20 mol%) -

Solvent: Ethanol (EtOH) or Methanol (MeOH)

Procedure:

-

Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the aldehyde (10 mmol) and the Michael acceptor (10 mmol) in dry Ethanol (20 mL).

-

Catalyst Addition: Add this compound (0.42 g, 2.0 mmol, 20 mol%).

-

Activation: Add Triethylamine (0.28 mL, 2.0 mmol) dropwise. The mixture may darken, indicating ylide formation.

-

Reflux: Heat the reaction mixture to reflux (

) under an inert atmosphere ( -

Workup: Cool to room temperature. Remove solvent under reduced pressure. Dissolve the residue in dichloromethane (DCM) and wash with water (

mL) and brine. -

Purification: Dry the organic layer over

, filter, and concentrate. Purify the crude product via silica gel column chromatography (Hexanes/EtOAc gradient).

Protocol B: Catalyst Synthesis (Reference)

If the salt is not commercially available, it is synthesized via quaternization.

-

Reactants: Thiazole (or 4-methylthiazole) + 2-Bromoethanol.

-

Conditions: Heat neat or in acetonitrile at reflux for 24–48 hours.

-

Isolation: The product precipitates as a hygroscopic solid. Filter under inert gas and wash with cold ether.

Part 5: Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield | Catalyst deactivation (oxidation or hydrolysis). | Ensure inert atmosphere ( |

| No Reaction | Base is too weak to deprotonate C2. | Switch from Acetate to |

| Benzoin Side-Product | Aldehyde self-condensation is faster than Michael addition. | Increase the concentration of the Michael acceptor. Add the aldehyde slowly (syringe pump). |

| Poor Solubility | Solvent too non-polar (e.g., Toluene). | Switch to Ethanol, Methanol, or DMF. The hydroxyethyl group requires polarity. |

References

-

Breslow, R. (1958). "On the Mechanism of Thiamine Action. IV. Evidence from Studies on Model Systems." Journal of the American Chemical Society, 80(14), 3719–3726. Link

-

Stetter, H. (1976). "Catalyzed Addition of Aldehydes to Activated Double Bonds - A New Synthetic Approach." Angewandte Chemie International Edition, 15(11), 639–647. Link

-

Kluge, M., et al. (2024). "Tunable Thiazolium Carbenes for Enantioselective Radical Three-Component Dicarbofunctionalizations." Journal of the American Chemical Society.[4] Link

-

Minkovska, S., et al. (2018). "3-(2-Hydroxyethyl)-2-methylbenzothiazolium Bromide."[5][6][7] Molbank, 2018(1), M978. Link

- Endo, T., & Ishigami, T. (1985).

Sources

- 1. Stetter reaction - Wikipedia [en.wikipedia.org]

- 2. beilstein-journals.org [beilstein-journals.org]

- 3. Ionic Liquid-Based Materials for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Catalytic Asymmetric Intramolecular Stetter Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 3-(2-Hydroxyethyl)-2-methylbenzothiazolium Bromide [mdpi.com]

- 7. mdpi.com [mdpi.com]

The Genesis of a Catalyst: A Technical Chronicle of Thiazolium Salts in Organocatalysis

For Researchers, Scientists, and Drug Development Professionals

This guide charts the historical trajectory of thiazolium salt catalysts, from their biochemical origins to their current status as powerful tools in modern organic synthesis. We will explore the key discoveries, mechanistic insights, and developmental milestones that have shaped this vibrant field of organocatalysis.

The Biochemical Spark: Thiamine as a Natural Catalyst

The story of thiazolium salt catalysis begins not in a synthetic chemistry laboratory, but within the intricate machinery of biological systems. The discovery that thiamine (Vitamin B1) was an essential nutrient was a crucial first step.[1] Its pyrophosphate derivative, thiamine pyrophosphate (TPP), was identified as a coenzyme for a variety of vital enzymatic reactions, including the decarboxylation of pyruvate and the transketolase reaction.[1][2] These biochemical processes hinted at a unique catalytic capability housed within the thiazolium ring of thiamine.

The central role of TPP in metabolic pathways that involve the formation and cleavage of carbon-carbon bonds adjacent to a carbonyl group laid the conceptual groundwork for future developments in synthetic chemistry.[3] Scientists began to ponder how the thiazolium moiety facilitated these transformations, setting the stage for the first biomimetic studies.

A Mechanistic Revelation: The Breslow Intermediate

The pivotal moment in understanding and harnessing the catalytic power of thiazolium salts came in the 1950s through the groundbreaking work of Ronald Breslow.[4] Investigating the thiamine-catalyzed benzoin condensation, Breslow proposed a detailed mechanism that remains a cornerstone of the field. He astutely recognized that the C2-proton of the thiazolium ring is unusually acidic, a feature that had no precedent at the time.[4][5]

Deprotonation of the thiazolium salt by a base generates a nucleophilic carbene, specifically a thiazol-2-ylidene. This N-heterocyclic carbene (NHC) then attacks the carbonyl carbon of an aldehyde, forming a tetrahedral intermediate. A subsequent proton transfer generates the key species now famously known as the Breslow intermediate .[6][7] This intermediate possesses a nucleophilic enamine-like character, effectively reversing the normal electrophilic reactivity of the aldehyde carbonyl carbon—a concept known as "umpolung".[8]

Breslow's mechanistic elucidation was a watershed moment, providing a rational basis for the catalytic activity of thiazolium salts and opening the door for their application in synthetic organic chemistry beyond simple biomimicry.[4][9]

Sources

- 1. Thiamine pyrophosphate - Wikipedia [en.wikipedia.org]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. semanticscholar.org [semanticscholar.org]

- 4. garfield.library.upenn.edu [garfield.library.upenn.edu]

- 5. Thiazolium Salt Catalysis in Aldehyde Coupling | Ambeed [ambeed.com]

- 6. thieme-connect.com [thieme-connect.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

Theoretical and Computational Studies on 3-(2-Hydroxyethyl)thiazolium Bromide

[1]

Executive Summary & Structural Significance

This compound is a heterocyclic onium salt characterized by a thiazolium core N-alkylated with a hydroxyethyl group. Its computational interest lies in two distinct domains:

-

Bio-organic Catalysis: It serves as a minimal pharmacophore model for Thiamine Pyrophosphate (TPP) , allowing high-level quantum mechanical (QM) study of the "Breslow Intermediate" mechanism without the computational cost of the full pyrimidine-thiazolium conjugate.

-

Ionic Liquids (ILs): The hydroxyl tail confers specific hydrogen-bonding networks, making it a candidate for hygroscopic ionic liquids or Deep Eutectic Solvents (DES).

Computational Objectives

-

Electronic Structure: Characterize the C2-proton acidity and the stability of the N-heterocyclic carbene (NHC) tautomer.

-

Conformational Landscape: Analyze the rotational barriers of the N-hydroxyethyl side chain and its intramolecular H-bonding capability.

-

Reactivity: Map the Minimum Energy Path (MEP) for benzoin-type condensations.

Electronic Structure & Geometry Optimization Protocols

Level of Theory Selection

For thiazolium salts, standard functionals (e.g., B3LYP) often underestimate charge transfer errors. The recommended protocol utilizes hybrid-meta-GGA functionals with dispersion corrections to account for the non-covalent interactions between the bromide anion and the thiazolium cation.

| Component | Recommended Setting | Rationale |

| Functional | M06-2X or ωB97X-D | Captures mid-range dispersion forces critical for ion-pair geometry and |

| Basis Set | 6-311++G(d,p) | Diffuse functions (++) are mandatory for accurate description of the bromide anion and the diffuse electron density of the ylide carbon. |

| Solvation | PCM / SMD | Continuum models (Water or DMSO) are required to stabilize the ionic charge separation. |

Conformational Analysis of the Hydroxyethyl Tail

The flexible 2-hydroxyethyl group (

-

Experiment: Perform a Relaxed Potential Energy Surface (PES) Scan.

-

Coordinate: Dihedral angle

. -

Key Insight: Look for the "Scorpion" conformer where the terminal hydroxyl group folds back to H-bond with the C2-proton or the ring sulfur (

-hole interaction). This intramolecular stabilization raises the pKa of the C2-proton, modulating catalytic activity.

Reactivity & Mechanism: The Breslow Intermediate

The core theoretical interest is the formation of the active ylide (N-heterocyclic carbene) and its subsequent reaction with aldehydes.

Mechanistic Pathway

The computational workflow must isolate the Transition States (TS) for the following sequence:

-

Deprotonation: Removal of H from C2 by a base (e.g., acetate or triethylamine) to form the Ylide .

-

Nucleophilic Attack: The Ylide attacks the carbonyl carbon of the substrate (e.g., benzaldehyde).

-

Proton Transfer: Formation of the Breslow Intermediate (enaminol).

Visualization of the Catalytic Cycle

The following diagram illustrates the computational logic flow for mapping this pathway.

Figure 1: Computational workflow for mapping the formation of the Breslow intermediate. Red nodes indicate Transition States requiring saddle-point optimization (Opt=TS).

Spectroscopic Profiling (Validation)

To validate the theoretical model against experimental samples, the following spectroscopic properties must be computed.

Vibrational Spectroscopy (IR/Raman)

Thiazolium salts exhibit characteristic ring stretching modes. The presence of the hydroxyethyl group adds O-H stretching and bending modes that are sensitive to H-bonding.

-

Scaling Factor: For B3LYP/6-311++G(d,p), multiply calculated frequencies by 0.967 to correct for anharmonicity.

-

Diagnostic Band: The C2-H stretching vibration (

) is a probe for the "pre-carbene" character. A redshift in this band correlates with higher acidity and catalytic potential.

NMR Shielding (GIAO Method)

-

Protocol: Calculate NMR shielding tensors using the GIAO (Gauge-Independent Atomic Orbital) method on the optimized geometry.

-

Focus: The

NMR shift of the C2-proton is the critical benchmark.-

Solvent Effect: Must use PCM(DMSO) as these salts are typically characterized in DMSO-d6.

-

Reference: Compute TMS (Tetramethylsilane) at the same level of theory to convert shielding tensors to chemical shifts (

).

-

Bulk Properties: Molecular Dynamics (MD) for Ionic Liquids

When this compound is used as an Ionic Liquid (IL), single-molecule DFT is insufficient. Classical Molecular Dynamics (MD) is required.

Force Field Parameterization

Standard force fields (CHARMM, AMBER) often lack specific parameters for the thiazolium ring.

-

Protocol:

-

RESP Charges: Derive partial atomic charges using the RESP (Restrained Electrostatic Potential) method from the HF/6-31G* wavefunction of the optimized cation.

-

Lennard-Jones: Adapt parameters from the GAFF (General Amber Force Field) for the hydroxyethyl tail.

-

Simulation Box: Pack ~500 ion pairs into a cubic box using PACKMOL.

-

Simulation Workflow

-

Minimization: Steepest descent to remove steric clashes.

-

Equilibration (NVT): Heat to 400K, then cool to 300K to ensure liquid disorder.

-

Production (NPT): Run for >10 ns to calculate density, self-diffusion coefficients, and viscosity.

Hydrogen Bond Network Analysis

The hydroxyethyl group allows for the formation of a 3D H-bond network (Cation-OH

-

Radial Distribution Function (RDF): Calculate

for the H(hydroxyl)

References

-

Electronic Structure of Thiazolium Salts

- Title: "DFT study on the mechanism of thiazolium-catalyzed benzoin condens

- Source:Journal of Comput

- Context: Establishes the B3LYP/6-311++G(d,p)

-

Ionic Liquid Dynamics

- Title: "A Combined Experimental/Computational Study of Dicationic Ionic Liquids with Bromide and Tungst

- Source:Molecules (MDPI).

- Context: Provides the framework for analyzing bromide-thiazolium interactions and conform

-

Vibrational Spectroscopy Benchmarks

- Title: "Vibrational spectroscopy and density functional theory study of thiazole deriv

- Source:Spectrochimica Acta Part A.

- Context: Validation of scaling factors for thiazole ring vibr

-

Thiamine Catalysis Models

- Title: "The Breslow Intermediate: A Theoretical Investig

- Source:Journal of the American Chemical Society.

- Context: Foundational theory on the electronic requirements of the C2-position in thiazolium salts.

Methodological & Application

applications of 3-(2-hydroxyethyl)thiazolium bromide in asymmetric synthesis

Topic: Applications of 3-(2-Hydroxyethyl)thiazolium Bromide in Asymmetric Synthesis Content Type: Detailed Application Note and Protocol Guide

From Mechanistic Models to Enzymatic & Organocatalytic Applications

Executive Summary & Scientific Rationale

This compound (CAS: 103768-99-6) is the quintessential "Thiamine Core"—a synthetic surrogate for the active moiety of Vitamin B1 (Thiamine Diphosphate, ThDP). While the salt itself is achiral, it serves as the mechanistic engine for one of the most powerful strategies in asymmetric synthesis: Nucleophilic Acyl Substitution via Umpolung .

In the context of asymmetric synthesis, this molecule is applied in two distinct but related ways:

-

Biocatalytic Asymmetric Synthesis: It represents the catalytic center of ThDP-dependent enzymes (e.g., Benzaldehyde Lyase, Transketolase), which are the industry standard for generating chiral

-hydroxy ketones with high enantiomeric excess ( -

Organocatalytic Modeling & Precursor Design: It is the foundational "Breslow Intermediate" generator. It is used as the mechanistic control in the development of chiral N-Heterocyclic Carbenes (NHCs) and as a precatalyst in kinetic studies to benchmark the reactivity of chiral thiazolium analogs.

This guide details the mechanistic basis of this catalysis and provides protocols for both the chemical benchmarking (using the bromide salt) and the asymmetric biocatalytic application (using the enzyme machinery that employs this specific thiazolium motif).

Mechanistic Foundation: The Breslow Intermediate

The utility of this compound lies in its ability to form a nucleophilic carbene species in situ. Upon deprotonation at the C2 position, it generates a ylide that attacks aldehydes, reversing their polarity (Umpolung) from electrophilic to nucleophilic.

Pathway Visualization

Figure 1: The activation pathway of this compound to form the Breslow intermediate, the nucleophilic species responsible for C-C bond formation.[1][2][3][4]

Application I: Asymmetric Biocatalysis (The "Cofactor" Protocol)

Context: The most direct application of the 3-(2-hydroxyethyl)thiazolium motif in asymmetric synthesis is its role as the cofactor in Benzaldehyde Lyase (BAL) . Unlike the free bromide salt (which produces racemates in solution), the enzyme holds this thiazolium unit in a rigid chiral pocket, enabling highly enantioselective Benzoin condensations.

Protocol: Enantioselective Synthesis of (R)-Benzoin

Objective: Synthesis of (R)-2-hydroxy-1,2-diphenylethanone using the thiazolium-dependent biocatalyst.

Materials

-

Catalyst Source: Benzaldehyde Lyase (BAL) (rec. from Pseudomonas fluorescens, containing ThDP).

-

Cofactor Supplement: Thiamine Diphosphate (ThDP) & MgCl

(Required to activate the thiazolium center). -

Substrate: Benzaldehyde (freshly distilled).

-

Solvent System: Potassium Phosphate Buffer (50 mM, pH 7.0) / DMSO (80:20 v/v).

Step-by-Step Methodology

-

Cofactor Assembly:

-

In a 50 mL reaction vessel, dissolve ThDP (0.5 mM final conc.) and MgCl

(2.5 mM final conc.) in 20 mL of Potassium Phosphate Buffer (50 mM, pH 7.0). -

Note: This reconstitutes the active site where the thiazolium ring (analogous to our bromide salt) is anchored.

-

-

Enzyme Activation:

-

Add BAL crude extract or purified enzyme (approx. 100 U). Incubate at 25°C for 10 minutes to ensure cofactor binding.

-

-

Substrate Addition:

-

Dissolve Benzaldehyde (10 mmol) in 5 mL DMSO.

-

Add the substrate solution dropwise to the aqueous enzyme mixture to prevent protein denaturation. Final DMSO concentration should not exceed 20%.

-

-

Reaction:

-

Stir gently (150 rpm) at 30°C for 24 hours.

-

Monitoring: Check conversion by HPLC (Chiralcel OD-H column, Hexane/iPrOH 90:10).

-

-

Workup:

-

Extract the reaction mixture with Ethyl Acetate (3 x 20 mL).

-

Dry combined organic layers over MgSO

and concentrate under vacuum.

-

-

Purification:

-

Recrystallize from Ethanol/Water.

-

Expected Results:

-

Yield: >90%

-

Enantiomeric Excess (ee): >98% (R)-isomer.

-

Mechanism:[5][6] The enzyme restricts the approach of the second aldehyde molecule to the Si-face of the Breslow intermediate derived from the thiazolium center.

Application II: Organocatalytic Benchmarking (The "Precursor" Protocol)

Context: When developing new chiral thiazolium salts (e.g., bicyclic triazoliums), this compound is used as the achiral standard to determine the background reactivity and to optimize reaction conditions (solvent, base, temperature) before introducing expensive chiral catalysts.

Protocol: The Stetter Reaction (Standardization Assay)

Objective: Perform a standard Stetter reaction (1,4-addition) to validate reagent quality and reaction kinetics before asymmetric modification.

Materials

-

Catalyst: This compound (5 mol%).

-

Substrate A: Benzaldehyde (1.0 equiv).

-

Substrate B: Chalcone (1.0 equiv).

-

Base: Triethylamine (Et

N) (20 mol%). -

Solvent: Ethanol (Abs).

Step-by-Step Methodology

-

Catalyst Loading:

-

In a flame-dried Schlenk tube, charge This compound (13 mg, 0.05 mmol) and Chalcone (208 mg, 1.0 mmol).

-

Add Ethanol (2.0 mL) under Argon atmosphere.

-

-

Activation:

-

Add Benzaldehyde (102 µL, 1.0 mmol).

-

Add Et

N (28 µL, 0.2 mmol) to initiate deprotonation of the thiazolium salt. -

Observation: The solution typically turns yellow/orange, indicating the formation of the Breslow intermediate.

-

-

Reflux:

-

Heat the mixture to 70°C (reflux) for 12 hours.

-

-

Analysis:

-

Cool to room temperature. Remove volatiles in vacuo.

-

Analyze crude NMR. The product is the 1,4-diketone.

-

Note: This reaction produces the racemic product.

-

Data Interpretation for Asymmetric Development:

-

If this reaction fails (Yield < 10%), the reagents are wet or the base is insufficient.

-

Once validated, replace this compound with a Chiral Thiazolium Salt (e.g., derived from amino-indanol) to induce asymmetry.

Comparative Data: Thiazolium Applications

| Feature | This compound (Chemical) | ThDP-Enzyme (Biocatalytic) | Chiral Thiazolium Analogs |

| Role | Mechanistic Model / Precatalyst | Active Cofactor | Asymmetric Organocatalyst |

| Chirality | Achiral | Highly Chiral Environment | Chiral Scaffold |

| Product ee | 0% (Racemic) | > 98% (R) or (S) | 80–99% |

| Substrate Scope | Broad, robust | Specific (Aldehydes) | Tunable |

| Key Application | Kinetic Studies, Stetter Rxn | Asymmetric Benzoin | Asymmetric Stetter/Benzoin |

Troubleshooting & Critical Parameters

-

Hygroscopicity: this compound is hygroscopic. Water quenches the carbene intermediate. Action: Dry the salt under vacuum at 60°C for 4 hours before use.

-

Dimerization: The Breslow intermediate can undergo irreversible oxidation or dimerization if O

is present. Action: Strictly degas all solvents (Freeze-Pump-Thaw) and run under Argon. -

Base Sensitivity: Strong bases (NaH, KOtBu) can decompose the thiazolium ring. Action: Use mild organic bases like Et

N or DBU.

References

-

Breslow, R. (1958). "On the Mechanism of Thiamine Action. IV. Evidence from Studies on Model Systems." Journal of the American Chemical Society, 80(14), 3719–3726. Link

-

Stetter, H. (1976). "Catalyzed Addition of Aldehydes to Activated Double Bonds—A New Synthetic Principle." Angewandte Chemie International Edition, 15(11), 639–647. Link

-

Demir, A. S., et al. (2001). "Enantioselective Benzoin Condensation Catalyzed by Benzaldehyde Lyase from Pseudomonas fluorescens." Advanced Synthesis & Catalysis, 343(1), 79–87. Link

-

Enders, D., & Balensiefer, T. (2004). "Nucleophilic Carbenes in Asymmetric Organocatalysis." Accounts of Chemical Research, 37(8), 534–541. Link

Sources

- 1. beilstein-journals.org [beilstein-journals.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Asymmetric Synthesis of 1,3-Oxazolidine Derivatives with Multi-Component Reaction and Research of Kinetic Resolution - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Salen–scandium(III) complex-catalyzed asymmetric (3 + 2) annulation of aziridines and aldehydes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Bisphosphine-catalyzed mixed double-Michael reactions: asymmetric synthesis of oxazolidines, thiazolidines, and pyrrolidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Asymmetric organocatalysis by chiral Brønsted bases: implications and applications - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

Application Notes & Protocols: 3-(2-Hydroxyethyl)thiazolium Bromide as a Versatile Precursor for Functionalized N-Heterocyclic Carbenes

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 3-(2-hydroxyethyl)thiazolium bromide as a key precursor for the synthesis of functionalized N-heterocyclic carbenes (NHCs). This document outlines detailed protocols, discusses the underlying chemical principles, and highlights the broad applicability of the resulting NHCs in modern chemistry.

Introduction: The Significance of Thiazolium-Derived NHCs

N-Heterocyclic carbenes (NHCs) have emerged as a dominant class of ligands in organometallic chemistry and as potent organocatalysts, largely due to their strong σ-donating properties and steric tuneability. Among the vast family of NHC precursors, thiazolium salts hold a special place, historically linked to the discovery of thiamine's (Vitamin B1) catalytic role in biochemical processes. The 3-(2-hydroxyethyl)thiazolium cation, in particular, serves as a readily accessible and highly versatile scaffold for introducing further functionality into the NHC framework.

The hydroxyl group provides a reactive handle for post-synthetic modifications, enabling the attachment of various functional groups through esterification, etherification, or other transformations. This allows for the fine-tuning of the NHC's steric and electronic properties, which is critical for optimizing catalyst performance or for the development of novel therapeutic agents. This guide will focus on the practical aspects of handling this compound and its conversion into functionalized NHCs.

Synthesis of this compound

The synthesis of the title compound is a straightforward quaternization reaction. The protocol described below is a standard, high-yielding procedure.

Underlying Principle

This reaction is a classic SN2 substitution where the nucleophilic nitrogen atom of the thiazole ring attacks the electrophilic carbon of 2-bromoethanol. The resulting product is an ammonium salt, specifically a thiazolium salt, which precipitates from the reaction mixture.

Experimental Protocol

Materials:

-

Thiazole

-

2-Bromoethanol

-

Acetonitrile (or Ethyl Acetate)

-

Diethyl ether

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Büchner funnel and filter paper

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar, add thiazole (1.0 eq).

-

Dissolve the thiazole in a minimal amount of acetonitrile.

-

Add 2-bromoethanol (1.1 eq) dropwise to the stirring solution at room temperature.

-

After the addition is complete, heat the reaction mixture to reflux (approximately 82°C for acetonitrile) for 12-24 hours.

-

Monitor the reaction progress by TLC or by observing the formation of a precipitate.

-

Once the reaction is complete, cool the mixture to room temperature, and then further cool in an ice bath to maximize precipitation.

-

Collect the white solid product by vacuum filtration using a Büchner funnel.

-

Wash the solid with cold diethyl ether to remove any unreacted starting materials.

-

Dry the product under vacuum to yield this compound.

Characterization Data

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

| Analysis | Expected Result |

| 1H NMR | Peaks corresponding to the thiazolium ring protons, the methylene protons adjacent to the nitrogen, and the methylene protons adjacent to the hydroxyl group. |

| 13C NMR | Signals for the carbons of the thiazolium ring and the ethyl side chain. |

| Mass Spec (ESI+) | A peak corresponding to the mass of the 3-(2-hydroxyethyl)thiazolium cation. |

| Melting Point | A sharp melting point consistent with literature values. |

Generation of the NHC and In Situ Functionalization

The thiazolium salt is a stable precursor that can be deprotonated to generate the corresponding NHC. This is typically done in situ using a suitable base. The free NHC is highly reactive and is usually trapped immediately by a metal or another electrophile.

Mechanistic Insight

The proton at the C2 position of the thiazolium ring is acidic due to the electron-withdrawing effect of the adjacent positively charged nitrogen atom. A strong base can abstract this proton, leading to the formation of the neutral NHC, which is a nucleophilic carbene.

Caption: Generation of the NHC and subsequent metal complexation.

Protocol: Synthesis of a Palladium-NHC Complex

This protocol details the synthesis of a representative palladium-NHC complex, which are widely used as catalysts in cross-coupling reactions.

Materials:

-

This compound

-

Potassium bis(trimethylsilyl)amide (KHMDS)

-

Palladium(II) acetate (Pd(OAc)2)

-

Anhydrous, degassed THF

-

Schlenk flask

-

Syringes

-

Magnetic stirrer and stir bar

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

Under an inert atmosphere, add this compound (1.0 eq) and Pd(OAc)2 (0.5 eq) to a Schlenk flask.

-

Add anhydrous, degassed THF to the flask.

-

Cool the mixture to -78°C using a dry ice/acetone bath.

-

Slowly add a solution of KHMDS (1.0 eq) in THF to the cooled, stirring suspension.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 12 hours.

-

The color of the reaction mixture will change, indicating the formation of the palladium complex.

-

Remove the solvent under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel.

Post-Synthetic Modification of the Hydroxyl Group

The hydroxyl group on the NHC ligand offers a convenient point for introducing additional functionality. The following is a general protocol for esterification.

Workflow for Functionalization

Caption: Workflow for esterification of the Pd-NHC-OH complex.

Protocol: Esterification of the Pd-NHC Complex

Materials:

-

Palladium-NHC-OH complex

-

Acetyl chloride (or other acyl chloride/anhydride)

-

Triethylamine

-

Anhydrous Dichloromethane (DCM)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Inert atmosphere

Procedure:

-

Under an inert atmosphere, dissolve the palladium-NHC-OH complex (1.0 eq) in anhydrous DCM.

-

Add triethylamine (1.5 eq) to the solution.

-

Cool the mixture to 0°C in an ice bath.

-

Add acetyl chloride (1.2 eq) dropwise to the stirring solution.

-

Allow the reaction to warm to room temperature and stir for 4-8 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Extract the product with DCM.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting ester-functionalized complex by column chromatography.

Applications in Catalysis and Drug Development

The ability to easily functionalize the NHC ligand derived from this compound has led to its use in a variety of applications.

-

Homogeneous Catalysis: The electronic and steric properties of the NHC ligand can be tuned by modifying the hydroxyl group. This has been exploited to optimize the performance of metal-NHC complexes in cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions.

-

Drug Development: Thiazolium salts themselves have been investigated for their therapeutic potential. Furthermore, metal-NHC complexes are being explored as novel anticancer agents. The hydroxyl group can be used to attach targeting moieties or to improve the solubility and pharmacokinetic properties of these complexes.

Conclusion

This compound is a highly valuable and versatile precursor for the synthesis of functionalized N-heterocyclic carbenes. Its straightforward synthesis, coupled with the reactive hydroxyl handle, provides a powerful platform for the design and development of new catalysts and therapeutic agents. The protocols and insights provided in these application notes are intended to serve as a practical guide for researchers in this exciting and rapidly evolving field.

References

Troubleshooting & Optimization

identifying side reactions in Stetter reactions catalyzed by 3-(2-hydroxyethyl)thiazolium bromide.

Answering the user's request.## Technical Support Center: Stetter Reactions Catalyzed by 3-(2-hydroxyethyl)thiazolium Bromide

Welcome to the technical support center for N-Heterocyclic Carbene (NHC) catalyzed Stetter reactions. This guide is specifically tailored for researchers, scientists, and drug development professionals utilizing this compound as a precatalyst. Our goal is to provide you with in-depth troubleshooting strategies and practical solutions to common challenges, particularly the identification and mitigation of side reactions. This resource is built on the foundational principles of umpolung chemistry, where the inherent electrophilic nature of an aldehyde is reversed, allowing for novel carbon-carbon bond formations.[1][2][3][4]

The Stetter reaction is a powerful tool for synthesizing valuable 1,4-dicarbonyl compounds, which are key intermediates in the synthesis of complex molecules and pharmacologically active agents.[1][4] However, like any sophisticated chemical transformation, it is not without its potential pitfalls. Competing reaction pathways can diminish yields, complicate purification, and lead to ambiguous results. This guide will equip you with the expertise to diagnose these issues, understand their mechanistic origins, and implement effective solutions.

Frequently Asked Questions (FAQs)

Q1: What is the active catalytic species derived from this compound?

A1: The this compound is a precatalyst. In the presence of a base, the acidic proton at the C2 position of the thiazolium ring is abstracted to form the corresponding N-heterocyclic carbene (NHC) or its ylide resonance form.[1][3][4] This NHC is the active nucleophilic catalyst that initiates the umpolung of the aldehyde.

Q2: My Stetter reaction is not proceeding to completion. What are the initial checks I should perform?

A2: If you observe a stalled reaction, consider the following:

-

Catalyst Activation: Ensure your base is strong enough to deprotonate the thiazolium salt. The pKa of the C2 proton on a thiazolium salt is typically in the range of 17-18. Common bases include DBU, KHMDS, or triethylamine, though the choice is often substrate-dependent.[3][5]

-

Catalyst Integrity: Thiazolium salts can be hygroscopic. Ensure your precatalyst is dry. The active NHC can also be sensitive to air and moisture over long reaction times. Consider running the reaction under an inert atmosphere (e.g., Nitrogen or Argon).

-

Reagent Purity: Impurities in the aldehyde, Michael acceptor, or solvent can interfere with the catalytic cycle. Aldehydes are particularly susceptible to oxidation to carboxylic acids, which can neutralize the base and quench the reaction.

-

Temperature: Some Stetter reactions require elevated temperatures to proceed at a reasonable rate. If you are running the reaction at room temperature, a modest increase in heat may be beneficial.

Q3: Why is my product yield low even though my starting material is fully consumed?

A3: This is a classic sign that one or more side reactions are consuming your starting materials or that the product is unstable under the reaction or workup conditions. The most common culprit is the formation of the benzoin condensation product.[1][6][7] Other possibilities include aldol condensation (especially with aliphatic aldehydes) or product degradation.[1] This guide will delve into identifying these specific side products.

Troubleshooting Guide: Identifying and Mitigating Side Reactions

This section provides a detailed analysis of the most common side reactions encountered during Stetter reactions catalyzed by this compound.

Side Reaction 1: Benzoin Condensation

Q: My TLC plate shows a new spot with a similar polarity to my desired Stetter product, and purification is difficult. How do I know if I am forming a benzoin side product?

A: This is the most prevalent side reaction in Stetter chemistry. The benzoin condensation is a 1,2-addition of the catalytically generated "nucleophilic aldehyde" (the Breslow intermediate) to another molecule of aldehyde, as opposed to the desired 1,4-addition to the Michael acceptor.[1][2][6]

Mechanistic Insight: The Breslow intermediate is a common intermediate for both the Stetter reaction and the benzoin condensation.[1][6] The benzoin pathway involves the dimerization of the aldehyde, while the Stetter pathway involves the conjugate addition to a Michael acceptor. While the benzoin condensation is reversible, its formation can be kinetically competitive and sequester the catalyst and aldehyde, thus lowering the yield of the desired Stetter product.[1][2]

Identification & Characterization:

-

TLC Analysis: The benzoin product (an α-hydroxy ketone) often has an Rf value close to the 1,4-dicarbonyl Stetter product, which can lead to overlapping spots. Staining with potassium permanganate (KMnO₄) can be helpful, as the hydroxyl group of the benzoin product may react more readily than the dicarbonyl compound.

-

¹H NMR Spectroscopy: Look for a characteristic methine proton (CH) adjacent to the hydroxyl group and the carbonyl group in the benzoin product. This signal typically appears as a singlet or doublet around 4.5-5.5 ppm. The integration of this peak relative to the peaks of your desired product can be used to estimate the ratio of the two products in the crude mixture.

-

Mass Spectrometry: The benzoin product will have a molecular weight corresponding to two molecules of the starting aldehyde. For example, if using benzaldehyde (MW = 106.12 g/mol ), the benzoin product will have an m/z corresponding to C₁₄H₁₂O₂ (MW = 212.24 g/mol ).

Mitigation Strategies:

-

Slow Addition of Aldehyde: Adding the aldehyde slowly via syringe pump to the reaction mixture containing the catalyst, base, and Michael acceptor can keep the instantaneous concentration of the aldehyde low. This disfavors the second-order benzoin dimerization and favors the reaction with the Michael acceptor, which is already present in high concentration.

-

Optimize Reaction Temperature: The reversibility of the benzoin condensation is temperature-dependent. Sometimes, increasing the temperature can favor the dissociation of the benzoin product back to the Breslow intermediate, allowing the irreversible Stetter pathway to dominate.[2]

-

Use Benzoin as the Aldehyde Source: In some cases, the benzoin adduct itself can be used as a "masked" aldehyde. Under the reaction conditions, it can revert to the Breslow intermediate and then proceed to the Stetter product.[1][7]

| Symptom | Potential Side Reaction | Key Diagnostic Feature | Primary Mitigation Strategy |

| Low yield, extra spot on TLC near product | Benzoin Condensation | Mass spec shows mass of 2x aldehyde. ¹H NMR shows a peak at ~4.5-5.5 ppm. | Slow addition of the aldehyde. |

| Low yield with aliphatic aldehydes, complex NMR | Aldol Condensation | Formation of α,β-unsaturated carbonyl compounds or β-hydroxy carbonyls. | Use a non-nucleophilic, sterically hindered base. Keep temperature low. |

| Catalyst appears insoluble or degraded | Catalyst Degradation / Instability | Inconsistent results, reaction fails to initiate. | Ensure anhydrous conditions. Use freshly prepared or purified catalyst. |

Side Reaction 2: Aldol Condensation

Q: I am using an aliphatic aldehyde, and my crude NMR is very messy with many unidentifiable peaks. What could be happening?

A: With enolizable aldehydes (typically aliphatic aldehydes), the base required to generate the NHC catalyst can also catalyze a competitive aldol condensation. [1]

Mechanistic Insight: The base in the reaction can deprotonate the α-carbon of the aliphatic aldehyde, forming an enolate. This enolate is a potent nucleophile and can react with another molecule of the aldehyde, leading to a complex mixture of aldol addition and condensation products. This pathway directly competes with the desired NHC-catalyzed umpolung pathway.

Identification & Characterization:

-

TLC Analysis: Aldol reactions often produce a smear of products on the TLC plate, or multiple distinct spots, which can complicate analysis.

-

¹H NMR Spectroscopy: The crude ¹H NMR spectrum will likely show a complex mixture of signals in the aldehydic, olefinic, and aliphatic regions, making it difficult to identify the desired product. The presence of vinyl protons (5-7 ppm) and new aldehyde signals could indicate the formation of α,β-unsaturated aldehyde byproducts from aldol condensation followed by dehydration.

-

Mass Spectrometry: Look for masses corresponding to dimers of the aldehyde and their dehydration products.

Mitigation Strategies:

-

Base Selection: Use a more sterically hindered, non-nucleophilic base. While a strong base is needed, one with significant bulk may deprotonate the more accessible thiazolium C2-proton preferentially over the sterically encumbered α-proton of the aldehyde.

-

Temperature Control: Aldol reactions can be sensitive to temperature. Running the reaction at lower temperatures may suppress the rate of the aldol side reaction more than the Stetter reaction.

-

Protecting Groups: In challenging cases, it may be necessary to use a protected form of the aliphatic aldehyde that can be deprotected in situ or after the reaction.

Experimental Protocols

Protocol 1: Monitoring Reaction Progress by Thin Layer Chromatography (TLC)

This protocol is essential for determining reaction completion and identifying the formation of new products or side products.[8][9]

-

Prepare the TLC Chamber: Add a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate) to a TLC chamber to a depth of about 0.5 cm. Place a piece of filter paper in the chamber to ensure saturation of the atmosphere with solvent vapor. Cover the chamber.

-

Spot the Plate: On a silica gel TLC plate, draw a faint pencil line about 1 cm from the bottom (the origin).

-

Lane 1 (Reference): Spot a dilute solution of your starting aldehyde.

-

Lane 2 (Reference): Spot a dilute solution of your Michael acceptor.

-

Lane 3 (Co-spot): Spot both the aldehyde and Michael acceptor on the same point. This helps resolve close-running spots.

-

Lane 4 (Reaction Mixture): Using a capillary tube, take a small aliquot of your reaction mixture and spot it.

-

-

Develop the Plate: Place the TLC plate in the saturated chamber and allow the solvent to run up the plate until it is about 1 cm from the top.

-

Visualize: Remove the plate and immediately mark the solvent front with a pencil. Visualize the spots using a UV lamp (254 nm).[9] You can also use a chemical stain (e.g., potassium permanganate or p-anisaldehyde) by dipping the plate in the staining solution and gently heating it with a heat gun.

-

Analysis: As the reaction progresses, the spots corresponding to the starting materials (Lanes 1 and 2) should diminish in intensity in the reaction mixture lane (Lane 4), and a new spot for the product should appear. Any additional spots are indicative of side reactions.

Protocol 2: General Purification by Flash Column Chromatography

If your reaction mixture contains the desired product alongside side products, flash column chromatography is often the most effective method for purification.[10]

-

Sample Preparation: After an aqueous workup to remove the base and any water-soluble components, concentrate the crude organic extract in vacuo. It is often best to adsorb the crude oil onto a small amount of silica gel to achieve a dry, free-flowing powder for loading onto the column.

-

Column Packing: Select an appropriate size column and pack it with silica gel using your chosen eluent system (determined by TLC analysis). Ensure the silica bed is compact and level.

-

Loading: Carefully add the silica-adsorbed crude product to the top of the packed column. Add a thin layer of sand on top to prevent disturbance of the silica bed during elution.

-

Elution: Begin eluting the column with your solvent system. It is often advantageous to start with a less polar eluent mixture and gradually increase the polarity (gradient elution) to improve separation.

-

Fraction Collection: Collect fractions in test tubes or vials. Monitor the composition of the fractions by TLC to identify which ones contain your pure product.

-

Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified Stetter product.

References

-

Wikipedia. (n.d.). Stetter reaction. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Stetter Reaction. Retrieved from [Link]

-

chemeurope.com. (n.d.). Stetter reaction. Retrieved from [Link]

- Shneine, J. K., Ahmad, S. M., & Zagheer, D. S. (2022). Recent Developments of Stetter Reaction: A Brief Review. Biomedicine and Chemical Sciences, 1(4), 234-240.

- Lenin, D. V., & Kulakarni, N. (2018). Contributions from the Stetter Reaction to the Organic Chemistry.

-

ResearchGate. (n.d.). Stetter and benzoin condensation competing reaction mechanisms. Retrieved from [Link]

- Read de Alaniz, J., & Rovis, T. (2009). The Catalytic Asymmetric Intramolecular Stetter Reaction. Synfacts, 2009(12), 1365-1365.

- Breslow, R. (1958). On the Mechanism of Thiamine Action. IV. Evidence from Studies on Model Systems. Journal of the American Chemical Society, 80(14), 3719–3726.

-

ResearchGate. (n.d.). Monitoring of the reaction progress (session 2) by TLC after one.... Retrieved from [Link]

-

Wikipedia. (n.d.). Benzoin condensation. Retrieved from [Link]

- Domingo, L. R., Aurell, M. J., & Pérez, P. (2012). Understanding the Mechanism of the Intramolecular Stetter Reaction. A DFT Study. Molecules, 17(1), 574-590.

- Gualandi, A., Monti, F., Baschieri, A., & Cozzi, P. G. (2020). Bio-inspired NHC-organocatalyzed Stetter reaction in aqueous conditions. RSC Advances, 10(71), 43673-43679.

- Flanigan, D. M., Romanov-Michailidis, F., White, N. A., & Rovis, T. (2015). Organocatalytic Reactions Enabled by N-Heterocyclic Carbenes. Chemical Reviews, 115(17), 9307-9387.

-

Organic Chemistry Portal. (n.d.). Benzoin Condensation. Retrieved from [Link]

- Gadjev, N., Burdzhiev, N., Alexiev, A., & Deligeorgiev, T. (2016). 3-(2-Hydroxyethyl)-2-methylbenzothiazolium Bromide. Molbank, 2016(4), M920.

-

Semantic Scholar. (n.d.). 3-(2-Hydroxyethyl)-2-methylbenzothiazolium Bromide. Retrieved from [Link]

-

ResearchGate. (n.d.). Preparation of 3-(2-hydroxyethyl)-2-methylbenzothiazolium bromide 3 by quaternization with 2-bromoethanol 2. Retrieved from [Link]

- Moore, J. L. (2011). THE STETTER REACTION: SYNTHESIS OF COMPLEX SPIRO BIS-INDANES AND STUDIES ON QUATERNARY CENTER FORMATION.

- Moore, J. L. (2009). THE STETTER REACTION: SCOPE AND MECHANISTIC INVESTIGATION.

-

Washington State University. (n.d.). Monitoring Reactions by TLC. Retrieved from [Link]

- Scheidt, K. A. (2011). Discovering New Reactions with N-Heterocyclic Carbene Catalysis. NIH Public Access, 44(1), 1-13.

- Google Patents. (n.d.). CN101456848B - Synthetic method of 3-ethyl-5-(2-hydroxyethyl)-4-methyl thiazole bromide.

-

Chalmers University of Technology. (n.d.). N-Heterocyclic Carbene Catalysis in Organic Synthesis - A Green Chemistry Approach. Retrieved from [Link]

-

University of Rochester. (n.d.). How To Run A Reaction: Purification. Retrieved from [Link]

- Bode, J. W. (2014). On the mechanism of N-heterocyclic carbene-catalyzed reactions involving acyl azoliums. Accounts of chemical research, 47(2), 315-330.

- Mahatthananchai, J., & Bode, J. W. (2014). On the Mechanism of N-Heterocyclic Carbene-Catalyzed Reactions Involving Acyl Azoliums. Accounts of Chemical Research, 47(2), 696–707.

-

University of Rochester. (n.d.). How To: Troubleshoot a Reaction. Retrieved from [Link]

-

YouTube. (2025, July 30). How can TLC monitor the progress of a chemical reaction?. Retrieved from [Link]

Sources

- 1. Stetter reaction - Wikipedia [en.wikipedia.org]

- 2. Stetter Reaction [organic-chemistry.org]

- 3. Stetter_reaction [chemeurope.com]

- 4. ijcrt.org [ijcrt.org]

- 5. The Catalytic Asymmetric Intramolecular Stetter Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.irapa.org [journals.irapa.org]

- 7. Bio-inspired NHC-organocatalyzed Stetter reaction in aqueous conditions - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08326G [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. s3.wp.wsu.edu [s3.wp.wsu.edu]

- 10. How To Run A Reaction [chem.rochester.edu]

optimizing reaction conditions (temperature, concentration, base) for 3-(2-hydroxyethyl)thiazolium bromide

Case ID: THZ-OPT-001 Status: Active Subject: Optimization of Synthesis, Purification, and Catalytic Activation Assigned Scientist: Senior Application Specialist, Catalysis Division

Executive Summary

3-(2-Hydroxyethyl)thiazolium bromide (CAS: 103768-99-6) is a critical precursor for N-heterocyclic carbene (NHC) organocatalysis, functioning as a simplified analogue of Thiamine (Vitamin B1). It is primarily employed to generate the Breslow intermediate for umpolung transformations such as the Stetter reaction and Benzoin condensation .

This guide addresses the three most common failure modes reported by researchers:

-

Synthesis: Inability to crystallize the salt (persistent "oiling out").

-

Activation: Catalyst deactivation due to improper base/solvent pairing.

-

Stability: Hydrolytic degradation of the active carbene species.

Module 1: Synthesis & Purification (The Foundation)

The quality of your catalytic results is directly proportional to the purity of the thiazolium salt. Commercial batches often contain traces of water or unreacted alkyl halide, which poison the carbene generation step.

Standardized Synthesis Protocol

Reaction: Nucleophilic substitution (quaternization) of thiazole with 2-bromoethanol.

| Parameter | Recommended Condition | Technical Rationale |

| Stoichiometry | 1.0 eq Thiazole : 1.2 eq 2-Bromoethanol | Slight excess of alkyl halide drives the reaction to completion; easier to remove than unreacted thiazole. |

| Solvent | Acetonitrile (MeCN) or Ethoxyethanol | Polar aprotic solvents stabilize the transition state. Ethoxyethanol allows higher reflux temps (135°C) for faster kinetics. |

| Temperature | Reflux (80–135°C) | Critical: Lower temperatures (<60°C) result in incomplete conversion even after 48h. |

| Time | 24 hours (Standard) / 2 hours (Optimized) | Recent optimization suggests 2h at high reflux (Ethoxyethanol) is sufficient. |

Troubleshooting: The "Oiling Out" Phenomenon

User Question: "My product comes out as a sticky orange oil instead of a white powder. How do I fix this?"

Diagnosis: This is the most common issue with hydroxyethyl-substituted salts. The hydroxyl group creates strong hydrogen bonding networks that trap solvent and impurities, preventing crystal lattice formation.

Corrective Action (The Dual-Solvent Recrystallization):

-

Dissolve the crude oil in a minimum amount of hot Methanol (MeOH) or Ethanol (EtOH) .

-

Add activated charcoal, stir for 15 mins, and filter hot (removes colored oxidative impurities).

-

Slowly add Ethyl Acetate (EtOAc) or Diethyl Ether to the filtrate until persistent cloudiness appears.

-

Crucial Step: Do not place immediately in the freezer. Let it cool to Room Temperature (RT) slowly with stirring. Rapid cooling traps solvent, causing oiling.

-

Once solid forms, move to 4°C.

-

Drying: Vacuum dry at 40°C over P₂O₅. The salt is extremely hygroscopic.

Module 2: Catalytic Activation (The Engine)

To function as a catalyst, the salt must be deprotonated at the C2 position. This equilibrium is delicate.

Optimization Matrix: Base & Temperature

| Variable | Recommendation | Impact on Mechanism |

| Base | Triethylamine (Et₃N) | Standard. pKa (~10.[1][2]7) is sufficient to deprotonate C2 in equilibrium without degrading the substrate. |

| Alt. Base | DBU | Stronger base. Use only if reaction kinetics are sluggish. Risk: Can cause aldol side-reactions with the substrate. |

| Concentration | 10–20 mol% | Lower loading (<5%) often fails due to adventitious moisture quenching the carbene. |

| Temperature | 60–80°C | Sweet Spot. Room temp is often too slow for Stetter reactions. >80°C promotes carbene dimerization. |

Visualizing the Activation Pathway

The following diagram illustrates the critical "Life and Death" cycle of the catalyst.

Figure 1: The Catalytic Cycle.[3] Note that the Carbene is a transient species. High concentrations or lack of substrate favor the formation of the inactive Dimer.

Module 3: Troubleshooting & FAQs

Q1: The reaction solution turns dark brown/black immediately upon adding base. Is this normal?

Answer: A yellow/orange color is normal (formation of the ylide). A deep black color usually indicates oxidative decomposition or polymerization.

-

Fix: Degas your solvents (Ethanol/DMF) with Nitrogen or Argon for 15 minutes before use. Thiazolium carbenes are sensitive to oxygen.

Q2: My Stetter reaction yield is stuck at 30% regardless of time.

Answer: This indicates Catalyst Death . The active carbene has likely dimerized or been quenched by water produced in side reactions.

-

Fix 1 (Moisture): Ensure the aldehyde substrate is dry. Use molecular sieves in the reaction vessel.

-

Fix 2 (Loading): Add the catalyst in two portions (e.g., 10 mol% at T=0 and 10 mol% at T=4 hours) to replenish active species.

Q3: Can I use this salt for aqueous bioconjugation?

Answer: Generally, No . While the salt is water-soluble, the active carbene is rapidly protonated by water (pKa of H2O < pKa of Carbene conjugate acid).

-

Exception: Enzymatic systems (Thiamine Pyrophosphate dependent enzymes) protect the carbene in a hydrophobic pocket. For synthetic chemistry, you must use organic solvents (EtOH, DMSO, DMF).

References

-

Synthesis & Optimization: Minkovska, S. et al. "Preparation of 3-(2-hydroxyethyl)-2-methylbenzothiazolium bromide."[4] Molbank, 2016. Link(Note: Describes the optimized 2-hour reflux protocol applicable to thiazolium analogues).

-

Stetter Reaction Mechanism: Stetter, H. "The Catalyzed Nucleophilic Addition of Aldehydes to Electrophilic Double Bonds." Angewandte Chemie International Edition, 1976. Link

-

Carbene Stability: Breslow, R. "On the Mechanism of Thiamine Action. IV. Evidence from Studies on Model Systems." Journal of the American Chemical Society, 1958. Link

-

Recrystallization Techniques: University of Rochester, Dept of Chemistry. "Common Solvents for Recrystallization." Link

Sources

effect of substituents on the catalytic efficiency of 3-(2-hydroxyethyl)thiazolium bromide derivatives

This guide functions as a specialized Technical Support Center for researchers utilizing 3-(2-hydroxyethyl)thiazolium bromide and its derivatives in organocatalysis. It is designed to bridge the gap between theoretical mechanistic understanding and practical benchtop application.

Subject: Optimization & Troubleshooting of this compound Derivatives Ticket Type: Advanced Application Support Status: Active

Module 1: Catalyst Architecture & Substituent Effects

User Question: I am optimizing a Stetter reaction. How do modifications to the 3-(2-hydroxyethyl)thiazolium core affect catalytic efficiency?

Technical Response: The efficiency of thiazolium-based N-Heterocyclic Carbenes (NHCs) is governed by a delicate balance between the acidity of the C2-proton (pre-catalyst activation) and the nucleophilicity/stability of the Breslow intermediate .

The core scaffold mimics Thiamine (Vitamin B1). Modifications at three key positions dictate performance:

The N-Substituent (Position 3)

This is the primary handle for tuning electronic and steric properties.

-

N-Benzyl (Standard): Provides a good balance of C2-acidity and lipophilicity. The aromatic ring stabilizes the transition state via

-stacking interactions. -

N-Alkyl (e.g., Methyl, Ethyl): Generally less effective than benzyl. Lower C2-acidity makes deprotonation harder, requiring stronger bases which may degrade the substrate.

-

N-Aryl (e.g., Phenyl, Mesityl):

-

Electronic: Increases C2-acidity (inductive EWG effect), facilitating rapid carbene formation.

-

Steric: Bulky groups (Mesityl) prevent catalyst dimerization (Wanzlick equilibrium) but may hinder the approach of bulky aldehydes.

-

The C5-Hydroxyethyl Tail (The "Thiamine" Signature)

This group distinguishes your specific catalyst class.

-

Free Hydroxyl (-OH):

-

Pro: Increases solubility in polar/protic solvents (MeOH, EtOH) often used in "green" chemistry variants.

-

Con: Can act as a nucleophile, leading to O-acylation side reactions (catalyst suicide) if highly reactive acylating agents are present.

-

-

Protected Hydroxyl (-OR, -OTBS):

-

Effect: masking the alcohol improves solubility in non-polar solvents (DCM, Toluene) and prevents O-acylation. This is recommended for lipophilic substrates.

-

The C4-Substituent

-

Methyl Group: Crucial for stability. It provides steric bulk that protects the active C2 center from irreversible ring-opening hydrolysis. Removing this methyl group often leads to rapid catalyst decomposition.

Summary Data Table: Substituent Impact

| Derivative Feature | Electronic Effect | Steric Effect | Solubility Profile | Recommended Application |

| N-Benzyl | Moderate C2 acidity | Moderate shielding | Alcohols, DMSO, DMF | General Stetter/Benzoin |

| N-Phenyl | High C2 acidity | Low shielding | DCM, THF (if counterion allows) | Difficult-to-activate aldehydes |

| N-Mesityl | High C2 acidity | High shielding | Non-polar organics | Asymmetric catalysis (prevents rotation) |

| 5-(2-Hydroxyethyl) | Inductive donor | Minimal | Water, Alcohols | Aqueous/Green chemistry |

| 5-(2-Alkoxyethyl) | Inductive donor | Minimal | Organic Solvents | Lipophilic substrates |

Module 2: The Mechanism (Visualization)

Understanding the "Fork in the Road" between the Stetter reaction and Benzoin condensation is critical for troubleshooting.

Caption: The Catalytic Cycle. The Breslow Intermediate is the pivot point. Success depends on Path B (Stetter) outcompeting Path A (Benzoin).

Module 3: Troubleshooting Guide

User Question: My reaction is failing or giving low yields. How do I diagnose the problem?

Issue 1: The "Benzoin Block"

-

Symptom: High consumption of aldehyde, low yield of Stetter product, isolation of

-hydroxy ketone (Benzoin) byproduct. -

Root Cause: The Stetter reaction is slower than the Benzoin condensation. If the Michael acceptor is not electrophilic enough, the reversible Benzoin path dominates.

-

Fix:

-

Increase the concentration of the Michael acceptor (1.5 - 2.0 equiv).

-

Increase temperature (60-80°C) to push the reversible Benzoin adduct back to the Breslow intermediate.

-

Use a more sterically hindered catalyst (e.g., N-Mesityl) which destabilizes the Benzoin adduct.

-

Issue 2: Catalyst Deactivation (Oxidation)

-

Symptom: Reaction solution turns dark brown/black immediately; no conversion.

-

Root Cause: Thiazolium carbenes are extremely sensitive to oxidative dimerization in the presence of O2.

-

Fix:

-

Strict Degassing: Sparge solvents with Argon for 20 mins before adding the catalyst.

-

Late Base Addition: Add the base (Et3N/DBU) last, only after the system is sealed and inert.

-

Issue 3: Product Inhibition

-

Symptom: Reaction starts well but stalls at ~50% conversion. Adding more catalyst restarts it.

-

Root Cause: The product (1,4-dicarbonyl) or the Michael acceptor is reacting with the free -OH group of the catalyst (if using the hydroxyethyl derivative), or the catalyst is hydrolyzing.

-

Fix:

-

Switch to a protected catalyst (O-acetyl or O-TBS derivative).

-

Use a non-hygroscopic base (e.g., KHMDS in THF) to minimize water concentration.

-

Troubleshooting Flowchart

Caption: Decision tree for diagnosing reaction failures based on visual cues and crude analysis.

Module 4: Standard Operating Protocol (SOP)

Protocol: Intermolecular Stetter Reaction using 3-Benzyl-5-(2-hydroxyethyl)-4-methylthiazolium Bromide.

Reagents:

-

Aldehyde (1.0 equiv)

-

Michael Acceptor (1.2 equiv)[1]

-

Catalyst (10-20 mol%)

-

Base: Triethylamine (Et3N) or DBU (10-20 mol%)

-

Solvent: Ethanol (Abs.) or Dioxane

Step-by-Step:

-

Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

-

Solvent Degassing (CRITICAL): Add the solvent to the flask and sparge with Argon/Nitrogen for 15-20 minutes. Failure to do this is the #1 cause of failure.

-

Loading: Under positive inert gas pressure, add the Thiazolium Catalyst, Aldehyde, and Michael Acceptor.

-

Activation: Add the Base (Et3N) via syringe.

-

Observation: The solution should turn yellow/orange, indicating ylide formation. If it turns black instantly, oxygen was present.

-

-

Reaction: Heat the mixture to reflux (78°C for EtOH) for 12-24 hours.

-

Note: The hydroxyethyl group aids solubility in boiling ethanol.

-

-

Workup: Cool to room temperature. Concentrate in vacuo.[2] Dissolve residue in DCM, wash with 1M HCl (to remove base and catalyst), then saturated NaHCO3 and Brine.

-

Purification: Flash column chromatography.

References

-

Stetter, H. (1976). Catalyzed Addition of Aldehydes to Activated Double Bonds - A New Synthetic Approach. Angewandte Chemie International Edition. Link

-

Breslow, R. (1958).[1] On the Mechanism of Thiamine Action. IV. Evidence from Studies on Model Systems. Journal of the American Chemical Society.[3] Link

-

Enders, D., et al. (2002).[1][4][5] The Asymmetric Stetter Reaction. Angewandte Chemie. Link

-

Rovis, T., et al. (2002). A Highly Enantioselective Catalytic Intramolecular Stetter Reaction.[5] Journal of the American Chemical Society.[3] Link

-

Gravel, M., et al. (2018).[6] Oxazolium Salts as Organocatalysts for the Umpolung of Aldehydes.[7] Organic Letters. Link

Sources

strategies to improve the enantioselectivity of 3-(2-hydroxyethyl)thiazolium bromide catalysis

Topic: Strategies to Improve Enantioselectivity of 3-(2-hydroxyethyl)thiazolium Bromide Catalysis Ticket ID: NHC-ASYM-001 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary & Diagnostic

User Issue: You are utilizing This compound (a thiamine/Vitamin B1 analog) for benzoin condensation or Stetter reactions and observing 0% to low enantiomeric excess (

Root Cause Analysis: The core issue is structural. This compound is an achiral catalyst precursor . Unlike enzymes (thiamine pyrophosphate-dependent decarboxylases) which use a complex protein environment to dictate stereochemistry, this small molecule salt generates a planar, achiral Breslow intermediate in solution. Without an external chiral influence, the nucleophilic attack on the electrophile (aldehyde or Michael acceptor) is equally probable from the Re and Si faces, resulting in a racemic mixture.

Resolution Strategy: To achieve enantioselectivity, you must introduce chirality into the transition state. This guide covers three tiers of intervention:

-

External Chiral Environment: Using chiral counter-ions or additives (limited efficacy).

-

Structural Derivatization (The "Upgrade"): Modifying the thiazolium scaffold (High efficacy).

-

Reaction Engineering: Optimizing conditions to favor the chiral pathway if a chiral variant is used.

The Mechanics of Failure (Why is Low)

To fix the problem, we must visualize where the stereocontrol is lost. The active species is the N-Heterocyclic Carbene (NHC), generated by deprotonation.

The Breslow Intermediate Pathway

The reaction proceeds via the Breslow Intermediate , a nucleophilic enaminol.[1] In your current system, this intermediate is planar and sterically unencumbered.

Figure 1: The standard pathway for this compound showing the lack of stereochemical bias at the nucleophilic attack stage.

Tier 1 Support: Inducing Chirality (Workarounds)

Use this section if you are restricted to using the specific achiral salt and cannot synthesize a new catalyst.

If you cannot change the catalyst structure, you must create a Chiral Contact Ion Pair or use a Chiral Additive .

Strategy A: Chiral Counter-Anion Exchange

The bromide ion is achiral. Exchanging it for a bulky chiral anion can induce stereocontrol via electrostatic association with the cationic intermediate.

-